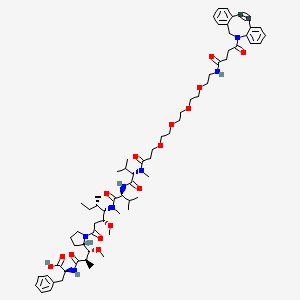![molecular formula C23H22ClN5O4S B2827213 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1207038-61-6](/img/structure/B2827213.png)
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C23H22ClN5O4S and its molecular weight is 499.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Subheading Synthesis of Heterocyclic Compounds
The chemical N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is a part of a broader class of molecules explored for their potential in synthesizing heterocyclic compounds with antimicrobial properties. One study focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. This research involved reacting specific precursors with a variety of active methylene compounds to produce derivatives like pyran, pyridine, pyridazine, pyrazole, and oxazole. Several of the new compounds demonstrated significant antibacterial activities, highlighting the potential of this chemical class in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Subheading Antimicrobial Evaluation of Pyrazolopyrimidines
Further research delved into the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems, particularly those containing the phenylsulfonyl moiety. These compounds were synthesized via a one-pot reaction strategy and then tested for their antimicrobial activities. Interestingly, some of these derivatives showcased antimicrobial activity surpassing that of the reference drug used in the study, indicating their potential as effective antimicrobial agents. The study also found that derivatives with a single sulfone group exhibited more effective antibacterial and antifungal properties compared to those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Subheading Anticancer and Anti-5-lipoxygenase Agents
Another area of interest is the exploration of pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents. A study synthesized a series of these compounds and evaluated them for cytotoxic activities against specific cell lines and for 5-lipoxygenase inhibition activities. The research revealed certain structural relationships and the impact of substituents on the biological activities of these compounds, indicating the therapeutic potential of these molecular structures (Rahmouni et al., 2016).
Subheading Enzymatic Activity Enhancement
In addition to antimicrobial and anticancer properties, derivatives of pyrazolopyrimidines have also been investigated for their ability to enhance enzymatic activity. One study prepared derivatives of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and tested them for their effect on the reactivity of cellobiase. The results highlighted the potential use of these compounds in enhancing the reactivity of specific enzymes, opening avenues for various biochemical and therapeutic applications (Abd & Awas, 2008).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4S/c24-18-6-4-5-17(13-18)15-28-16-26-22-20(23(28)31)14-27-29(22)11-10-25-21(30)9-12-34(32,33)19-7-2-1-3-8-19/h1-8,13-14,16H,9-12,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPOFPQDFQGDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

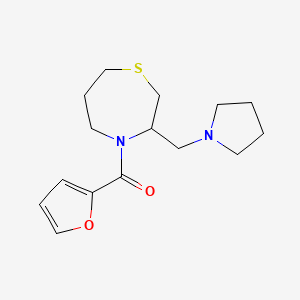
![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)
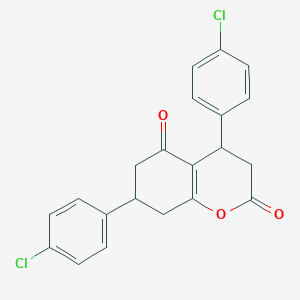
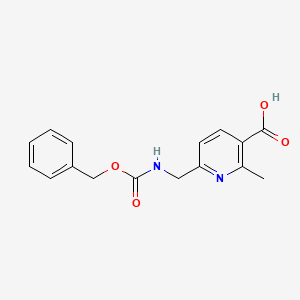

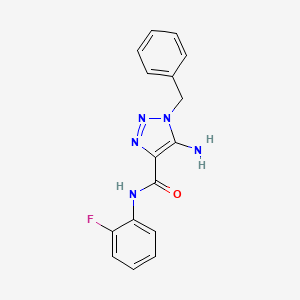

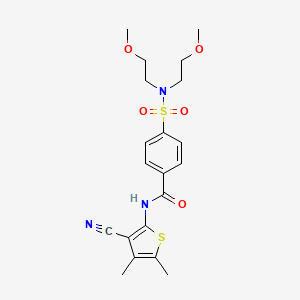
![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)
